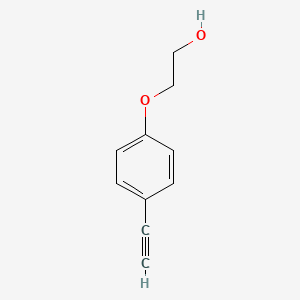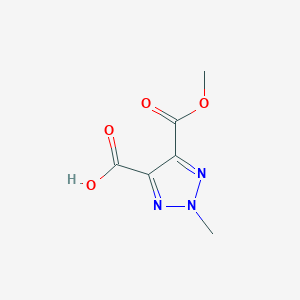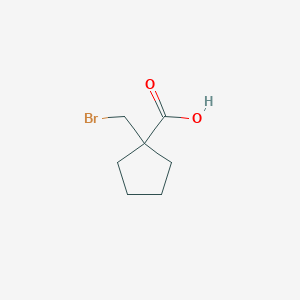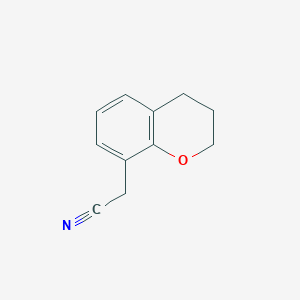![molecular formula C13H26ClN B13474189 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl and a molecular weight of 231.805 g/mol This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings share a single atom The spiro[5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[5.5]undecane core. Subsequent reactions introduce the ethan-1-amine group, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The ethan-1-amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially affecting their function. The ethan-1-amine group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[5.5]undecan-3-amine hydrochloride
- 2,9-dioxaspiro[5.5]undecan-3-yl}ethan-1-amine
- Spiro[5.5]undecan-2-amine hydrochloride
Uniqueness
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure combined with the ethan-1-amine group.
Eigenschaften
Molekularformel |
C13H26ClN |
|---|---|
Molekulargewicht |
231.80 g/mol |
IUPAC-Name |
2-spiro[5.5]undecan-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H |
InChI-Schlüssel |
ISOSCEVXGWSXQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCC(CC2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
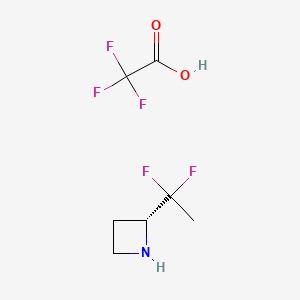
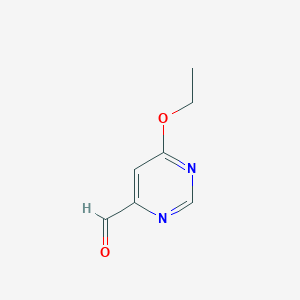
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
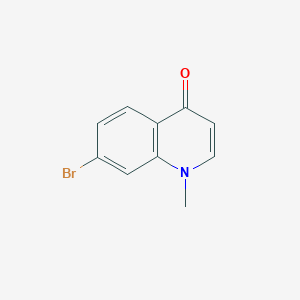
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
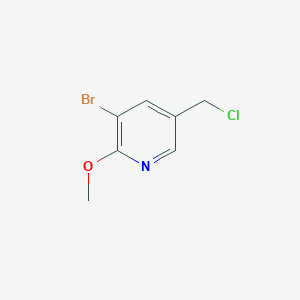
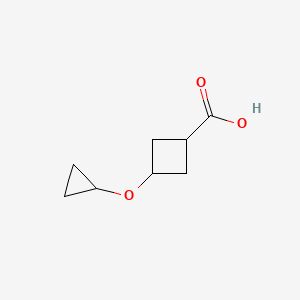
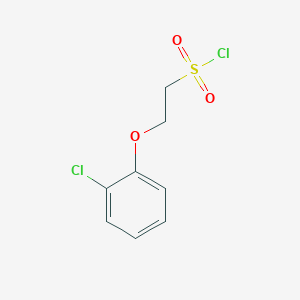
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
